molecular formula C14H9BrO3 B13808296 2-Bromo-4-formylphenyl benzoate CAS No. 536974-75-1

2-Bromo-4-formylphenyl benzoate

Cat. No.: B13808296
CAS No.: 536974-75-1
M. Wt: 305.12 g/mol
InChI Key: WFJBZIKTNAYKSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl benzoate: is an organic compound with the molecular formula C14H9BrO3. It is a derivative of benzoic acid and contains both bromine and formyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-formylphenyl benzoate typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the bromination of 4-formylphenyl benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-formylphenyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formyl group.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-formylphenyl benzoate.

    Oxidation: 2-Bromo-4-carboxyphenyl benzoate.

    Reduction: 2-Bromo-4-hydroxymethylphenyl benzoate.

Scientific Research Applications

Chemistry: 2-Bromo-4-formylphenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4-Formylphenyl benzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-methylphenyl benzoate: Contains a methyl group instead of a formyl group, altering its reactivity and applications.

Uniqueness: 2-Bromo-4-formylphenyl benzoate is unique due to the presence of both bromine and formyl functional groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .

Properties

CAS No.

536974-75-1

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

(2-bromo-4-formylphenyl) benzoate

InChI

InChI=1S/C14H9BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-9H

InChI Key

WFJBZIKTNAYKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

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